Cas no 199594-59-7 (2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole)

2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole structure
199594-59-7 structure
Product Name:2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole
Numero CAS:199594-59-7
MF:C20H12F4N2
MW:356.316298484802
CID:908723
PubChem ID:468847
Update Time:2025-04-19

2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole
    • 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole
    • 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-1H-benzimidazole
    • 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-
    • 2-(2,6-Difluorophenyl)-1-((2,6-difluorophenyl)methyl)benzimidazole
    • 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]-1H-1,3-benzodiazole
    • BDBM17666
    • 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]-
    • SCHEMBL5201134
    • DTXSID70173730
    • CHEMBL58581
    • 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole
    • MDIRLWZOKMHIJZ-UHFFFAOYSA-N
    • 199594-59-7
    • Inchi: 1S/C20H12F4N2/c21-13-5-3-6-14(22)12(13)11-26-18-10-2-1-9-17(18)25-20(26)19-15(23)7-4-8-16(19)24/h1-10H,11H2
    • Chiave InChI: MDIRLWZOKMHIJZ-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC=C(C=1CN1C(C2C(=CC=CC=2F)F)=NC2C=CC=CC1=2)F

Proprietà calcolate

  • Massa esatta: 356.09376
  • Massa monoisotopica: 356.09366104g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 3
  • Complessità: 459
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 5.1
  • Superficie polare topologica: 17.8Ų

Proprietà sperimentali

  • PSA: 17.82

2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole Letteratura correlata

Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd